Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride
Description
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride is a hydrochloride salt derivative of the esterified form of 2,2'-hydrazine-1,2-diyldiacetic acid. Its molecular formula is C₆H₁₂N₂O₄·HCl, with a molecular weight of approximately 212.45 g/mol. The compound features a hydrazine core linked to two methyl ester groups and a hydrochloric acid counterion, enhancing its solubility in polar solvents like water.
Its primary applications historically included use as a pharmaceutical intermediate, though specific therapeutic roles remain undocumented in the available evidence.
Properties
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)hydrazinyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.ClH/c1-11-5(9)3-7-8-4-6(10)12-2;/h7-8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDBJZDTUZPTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNNCC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401425-84-0 | |
| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401425-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride is a chemical compound with significant biological activity, particularly in the realms of antifungal and potential therapeutic applications. This article will delve into its biological properties, synthesis, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C₆H₁₃ClN₂O₄ and a molecular weight of 212.63 g/mol. The compound features a hydrazine moiety and two acetate groups, which contribute to its reactivity and biological activity. The molecular structure includes:
- 23 total bonds
- 11 non-H bonds
- 2 multiple bonds
- 7 rotatable bonds
- 2 double bonds
These structural characteristics suggest a versatile compound capable of engaging in various chemical reactions, which can lead to different biological effects.
Antifungal Properties
Research indicates that derivatives of hydrazine compounds exhibit notable antifungal activity. For instance, dimethyl-1,2-hydrazine bis(dithioformate) demonstrated significant antifungal effects against various pathogens. This suggests that this compound may also possess similar antifungal properties due to its structural similarities with other effective hydrazine derivatives.
Table 1: Antifungal Activity of Hydrazine Derivatives
| Compound Name | Pathogen Targeted | Inhibition Activity |
|---|---|---|
| Dimethyl-1,2-hydrazine bis(dithioformate) | Candida albicans | High |
| This compound | Potential (under investigation) | TBD (To Be Determined) |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of hydrazine derivatives. Notably:
- Synthesis and Reactivity : Research has shown that hydrazine derivatives can react with various substrates to form complex molecules with enhanced biological activity. For example, reactions involving acetylenedicarboxylate have been investigated for their potential to yield novel antifungal agents.
- In Vivo Studies : Although specific in vivo studies on this compound are scarce, related compounds have shown promise in animal models for their antifungal efficacy. Such studies highlight the need for further exploration into the pharmacokinetics and therapeutic index of this compound.
- Quantum Mechanical Studies : Conformational analysis using quantum mechanical methods has provided insights into the preferred molecular configurations of hydrazine derivatives. These findings are critical for understanding how structural variations affect biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Discontinuation of this compound : The compound’s discontinuation may stem from instability (e.g., ester hydrolysis under physiological conditions) or insufficient demand compared to analogues like hydrazides or imidazole derivatives .
- Parent Acid Utility : 2,2'-Hydrazine-1,2-diyldiacetic acid’s role as a chelating agent underscores its versatility in metal-ion coordination, a property absent in its esterified form .
- Future Directions : Hydrazine-derived compounds remain critical in pharmaceutical research, but ester hydrochlorides may require stabilization strategies (e.g., prodrug formulations) to regain relevance.
Preparation Methods
General Synthetic Strategy
The synthesis of dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride typically involves:
- Formation of diacetyl hydrazine derivatives through reaction of hydrazine hydrate with ester compounds.
- Reductive alkylation to introduce dimethyl groups on the hydrazine nitrogen atoms.
- Conversion to the hydrochloride salt form for stability and isolation.
Preparation of N,N'-Diacetyl Hydrazine Intermediates
A key step in the synthesis is the preparation of N,N'-diacetyl hydrazine, which serves as a precursor to the target compound.
- Hydrazine hydrate reacts with high-boiling-point esters (alkyl carboxylic esters with boiling points >140 °C) at elevated temperatures.
- Catalysts such as N-hydroxysuccinimide, 1-hydroxybenzotriazole, or 4-dimethylaminopyridine are added (0.1–10% by mass of hydrazine hydrate) to facilitate the reaction.
- This method avoids the use of acetic anhydride, reducing exothermic risks and waste production.
- The reaction yields N,N'-diacetyl hydrazine efficiently, with improved safety and environmental profiles.
| Parameter | Details |
|---|---|
| Reactants | Hydrazine hydrate, high-boiling ester |
| Catalyst | N-hydroxysuccinimide or similar (0.1-10%) |
| Temperature | Elevated, specific value depends on ester |
| Advantages | No acetic anhydride, reduced waste, safe |
Reductive Alkylation to Form N,N-Dimethyl Acylhydrazine
The next step involves reductive alkylation of the acyl hydrazide intermediate to introduce dimethyl groups:
- Acid hydrazide (e.g., acetyl hydrazine) is treated with formaldehyde and hydrogen in the presence of a palladium on carbon catalyst.
- The reaction is conducted in methanol solvent at ~45 °C under hydrogen pressure (~100 psig).
- Formaldehyde and a small amount of acetic acid are added gradually to control the exothermic reaction.
- The product, N,N-dimethyl acetyl-hydrazine, is obtained in near-quantitative yield.
- Isolation involves catalyst filtration and solvent removal.
| Step | Conditions/Details |
|---|---|
| Reactants | Acid hydrazide, formaldehyde, H2 |
| Catalyst | Pd/C (Palladium on carbon) |
| Solvent | Methanol |
| Temperature | ~45 °C |
| Pressure | Hydrogen at ~100 psig |
| Reaction Time | Approx. 2 hours (including addition period) |
| Product Isolation | Filtration, solvent stripping |
Conversion to this compound
Following the formation of dimethylated hydrazine intermediates, the diacetate ester groups are introduced, and the hydrochloride salt is formed:
- The dimethyl hydrazine derivative is reacted with methyl acetate or similar esters to form the diacetate ester groups.
- The hydrochloride salt is obtained by treatment with hydrochloric acid, enhancing solubility and stability.
- The compound exhibits high solubility in water (~22.4 mg/mL) and is classified as very soluble.
Alternative Esterification Approaches
Literature also describes esterification via Mitsunobu reaction conditions for related diacetic acid derivatives, which may be adapted for the target compound:
- Biphenylenediacetic acid or similar diacids are esterified with alcohols in the presence of diisopropyl azodicarboxylate and triphenylphosphine.
- The reaction proceeds at room temperature overnight, followed by purification steps.
- This method allows for precise control over ester formation and may be applicable in preparing diacetate esters of hydrazine derivatives.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents & Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of N,N'-diacetyl hydrazine | Hydrazine hydrate + high-boiling ester + catalyst; heat | Efficient, safe, no acetic anhydride |
| 2 | Reductive alkylation | Acid hydrazide + formaldehyde + H2 + Pd/C catalyst; ~45 °C | N,N-dimethyl acylhydrazine intermediate |
| 3 | Esterification & salt formation | Dimethyl hydrazine derivative + methyl acetate + HCl | This compound, very soluble |
| 4 | Alternative esterification | Diacid + alcohol + diisopropyl azodicarboxylate + PPh3 | Controlled ester formation (optional) |
Research Findings and Notes
- The catalytic esterification method avoids hazardous reagents and minimizes waste, aligning with green chemistry principles.
- Reductive alkylation using Pd/C under hydrogen is a well-established, high-yield method for introducing dimethyl groups on hydrazine derivatives.
- The final hydrochloride salt form improves handling and storage properties, with documented high aqueous solubility.
- Alternative Mitsunobu esterification methods provide flexibility in ester group introduction but may require additional purification steps.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing dimethyl 2,2'-hydrazine-1,2-diyldiacetate hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves condensation of hydrazine derivatives with ester-functionalized precursors under controlled pH and temperature. For example, analogous hydrazine hydrochlorides (e.g., 2,6-dichlorophenylhydrazine hydrochloride) are synthesized via acid-catalyzed reactions, with purity monitored via melting point analysis (225°C decomposition observed in related compounds) . Key parameters include stoichiometric ratios (e.g., 1:2 for hydrazine:ester), solvent selection (polar aprotic solvents preferred), and inert atmospheres to prevent oxidation. Yield optimization often requires iterative adjustment of reflux duration (e.g., 12-24 hours) and post-synthesis purification via recrystallization .
Q. How can researchers characterize the structural and purity profile of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm ester linkages and hydrazine backbone. For example, analogous compounds show distinct methyl ester peaks at δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ~213 g/mol for similar hydrazine hydrochlorides) and fragmentation patterns .
- Melting Point Analysis : Compare observed melting points (e.g., 196–201°C for naphthylethylenediamine dihydrochloride) to literature values to assess purity .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .
Q. What are the established protocols for assessing the acute toxicity of this compound in preclinical models?
- Methodological Answer : Follow OECD Guidelines 423 (Acute Oral Toxicity) or 402 (Dermal Toxicity), adapted for hydrazine derivatives. Dose-ranging studies in rodents (e.g., 50–500 mg/kg) should monitor clinical signs (e.g., respiratory distress, neurotoxicity) over 14 days. Histopathological analysis of liver and kidneys is critical, as hydrazines often induce hepatotoxicity . Include positive controls (e.g., 1,2-diphenylhydrazine) and ensure exposure characterization aligns with ATSDR risk-of-bias tiers (e.g., confirming dose accuracy via HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data on the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Design accelerated degradation experiments at pH 2–12 and 25–60°C, sampling at intervals (0, 7, 14 days). Use HPLC-UV to quantify degradation products (e.g., hydrazine cleavage fragments).
- Statistical Modeling : Apply Arrhenius kinetics to extrapolate shelf-life predictions. For example, if degradation at 40°C follows first-order kinetics ( days), extrapolate to 25°C using activation energy derived from Arrhenius plots .
- Cross-Study Comparison : Reconcile discrepancies by standardizing buffers (e.g., phosphate vs. citrate) and analytical methods (e.g., UV vs. MS detection limits) .
Q. What advanced separation techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with isocratic elution (acetonitrile:water + 0.1% TFA) for high-resolution separation. Adjust retention times based on polarity (e.g., 8–10 minutes for hydrazine hydrochlorides) .
- Membrane Filtration : Employ nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities.
- Ion-Exchange Chromatography : Utilize strong cation exchangers (e.g., sulfopropyl resins) to exploit the compound’s positive charge in acidic conditions .
Q. How should researchers integrate theoretical frameworks (e.g., reaction kinetics, molecular modeling) into experimental design for this compound?
- Methodological Answer :
- Computational Chemistry : Use density functional theory (DFT) to predict reaction pathways (e.g., hydrazine-ester condensation energy barriers) and optimize synthetic routes .
- Kinetic Profiling : Apply Michaelis-Menten models to enzyme-catalyzed derivatization reactions, if applicable.
- Conceptual Alignment : Link hypotheses to existing theories (e.g., Hard-Soft Acid-Base theory for ligand design) to guide reagent selection and mechanistic studies .
Q. What methodologies address the compound’s potential interference in spectroscopic analyses when used in biological matrices?
- Methodological Answer :
- Matrix-Matched Calibration : Prepare standards in surrogate biological fluids (e.g., rat plasma) to correct for ionization suppression in LC-MS .
- Derivatization : Convert the compound to a fluorescent derivative (e.g., using dansyl chloride) to enhance detection specificity in HPLC .
- Background Subtraction : Use blank matrix samples to identify and subtract interfering peaks in NMR spectra .
Methodological Considerations for Data Interpretation
- Risk of Bias Mitigation : Follow ATSDR’s tiered approach to assess study quality, prioritizing studies with robust exposure characterization (e.g., confirmed via mass spectrometry) and controlled confounders (e.g., animal strain variability) .
- Replicability : Document all parameters (e.g., solvent purity, humidity) in line with CRDC subclass RDF2050108 (process control in chemical engineering) to ensure reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
